8-Methyl-2H-cyclohepta[b]furan-2-one
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Overview
Description
8-Methyl-2H-cyclohepta[b]furan-2-one is a heterocyclic compound recognized for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2H-cyclohepta[b]furan-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method typically starts with the iodation of a precursor compound, followed by coupling with an arylboronic acid under palladium catalysis . Another method involves the flash vacuum pyrolysis of aryl propiolates, which can yield the desired compound under specific conditions .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes such as the Suzuki-Miyaura coupling. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
8-Methyl-2H-cyclohepta[b]furan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 8-Methyl-2H-cyclohepta[b]furan-2-one exerts its effects involves interactions with various molecular targets. Its unique structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
8-Methyl-2H-cyclohepta[b]furan-2-one can be compared with other similar compounds, such as:
2H-Cyclohepta[b]furan-2-one: This compound lacks the methyl group at the 8-position, resulting in different chemical properties and reactivity.
Azulene Derivatives: These compounds share a similar fused ring system but differ in their electronic properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
60998-69-8 |
---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
8-methylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-4-2-3-5-8-6-9(11)12-10(7)8/h2-6H,1H3 |
InChI Key |
PUQRBEBACCYQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)O2)C=CC=C1 |
Origin of Product |
United States |
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